molecular formula C5H4Br3N B1613522 2,4-Dibromopyridine hydrobromide CAS No. 737000-88-3

2,4-Dibromopyridine hydrobromide

Cat. No.: B1613522
CAS No.: 737000-88-3
M. Wt: 317.8 g/mol
InChI Key: XBRWTQPOFHBDIK-UHFFFAOYSA-N
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Description

Significance within Contemporary Heterocyclic Chemistry

Substituted pyridines are foundational components of many biologically active molecules, making the development of efficient and modular synthetic methods for their creation a high-priority area in chemistry. nih.gov 2,4-Dibromopyridine (B189624) has emerged as a significant precursor in this field, primarily due to its utility in palladium-catalyzed cross-coupling reactions. semanticscholar.orgresearchgate.net These reactions are among the most powerful methods for constructing carbon-carbon bonds in modern organic synthesis. nih.gov

A central theme in the application of 2,4-dibromopyridine is the challenge and opportunity of regioselectivity. The two bromine atoms are located at positions C2 and C4, which have different reactivities. The C2-Br bond is generally considered weaker and more electrophilic, making it the typical site for initial functionalization in cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgresearchgate.net This inherent reactivity allows for the regioselective synthesis of 4-bromo-2-substituted pyridines, which can be difficult to prepare through other routes. researchgate.net

However, recent research has demonstrated that this selectivity can be inverted. By carefully selecting the palladium catalyst system, including the ligands and additives, chemists can steer the reaction to favor substitution at the C4 position. acs.org For instance, studies have shown that while mononuclear palladium catalysts typically favor C2 arylation, multinuclear palladium species, such as clusters and nanoparticles, can switch the site-selectivity to C4. acs.org This ability to control the reaction outcome at either position significantly enhances the compound's utility, allowing for the creation of a diverse library of polysubstituted pyridine (B92270) derivatives from a single starting material. core.ac.ukillinois.edu

Role as a Privileged Molecular Scaffold in Advanced Synthetic Pathways

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a template for the development of compounds with significant biological activity. nih.govnih.gov While the pyridine unit itself is considered an attractive and privileged scaffold, 2,4-dibromopyridine functions as a privileged building block, enabling access to these more complex structures through advanced synthetic pathways. nih.govdigitellinc.com Its value lies in its capacity for sequential, site-selective modifications, which allows for the systematic construction of molecular diversity.

The differential reactivity of the C2 and C4 positions is the cornerstone of its role as a versatile synthetic platform. Chemists can perform a cross-coupling reaction at the more reactive C2 position, isolate the monosubstituted product, and then perform a second, different coupling reaction at the C4 position. researchgate.net This stepwise approach provides a reliable route to 2,4-disubstituted pyridines with distinct groups at each position. Furthermore, one-pot procedures have been developed where successive substitutions can occur, streamlining the synthesis of complex molecules like 4-aryl-2,2′-bipyridines. researchgate.net

This building block is not limited to simple arylations; it is employed in a variety of powerful synthetic transformations. Its use in Stille couplings to form bipyridines and terpyridines, which are crucial ligands in coordination chemistry and materials science, highlights its broad applicability. semanticscholar.orgresearchgate.net The ability to use 2,4-dibromopyridine to construct highly conjugated pyridine and bipyridine systems underscores its importance in developing new materials with specific electronic or photophysical properties. semanticscholar.org The capacity to generate a wide range of functionalized heterocycles from this single, readily available precursor solidifies its status as a key component in the synthetic chemist's toolbox for drug discovery and materials science. nih.govorganic-chemistry.org

Key Synthetic Transformations of 2,4-Dibromopyridine
Reaction TypePosition(s) InvolvedSignificanceReference
Suzuki-Miyaura CouplingC2 (typically), C4 (switchable)Forms C-C bonds with organoboron reagents to create aryl- or vinyl-pyridines. acs.orgresearchgate.net
Stille CouplingC2, C4Forms C-C bonds with organostannane reagents, useful for synthesizing bipyridines. semanticscholar.org
Kumada CouplingC2, C4Forms C-C bonds using Grignard reagents. acs.org
Halogen-Dance Reaction-Used in the synthesis of related building blocks like 2-bromo-4-iodopyridine (B27774). researchgate.net
Nucleophilic SubstitutionC2, C4Used in tandem with N-oxide reduction to synthesize 2,4-dibromopyridine itself. semanticscholar.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N.BrH/c6-4-1-2-8-5(7)3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWTQPOFHBDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624549
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-88-3
Record name Pyridine, 2,4-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2,4 Dibromopyridine Hydrobromide

Advanced Strategies for Regioselective Bromination of Pyridine (B92270) Derivatives

Achieving regioselectivity in the bromination of pyridine is a key challenge for chemists. The inherent electronic properties of the pyridine ring often lead to a mixture of products or require harsh reaction conditions. To overcome these hurdles, several advanced strategies have been devised.

Direct Bromination Processes in Pyridine Synthesis

Direct bromination of pyridine typically necessitates high temperatures (over 300°C) and the use of corrosive and volatile bromine, which presents significant practical and safety challenges. acs.org The electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic substitution compared to benzene. acs.org However, methods have been developed to facilitate this process under milder conditions. One approach involves the use of directing groups to control the position of bromination. By introducing an electron-donating group, the nucleophilicity of specific positions on the pyridine ring can be enhanced, thereby directing the electrophilic attack of bromine. acs.org For instance, the introduction of an amino group can direct bromination to the meta-position. acs.org Another strategy involves carrying out the bromination in the presence of oleum (B3057394). For example, 2,3-dimethylpyridine has been successfully brominated using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in 65% oleum at 105°C. google.com

Synthetic Routes via Pyridine N-Oxide Intermediates

The use of pyridine N-oxides is a well-established and versatile strategy to activate the pyridine ring for electrophilic substitution, particularly at the 2- and 4-positions. researchgate.netresearchgate.net The N-oxide group increases the electron density of the ring, making it more susceptible to attack by electrophiles. researchgate.net This increased reactivity allows for bromination under milder conditions compared to the direct bromination of pyridine. tcichemicals.comtcichemicals.com

An efficient method for the preparation of 2,4-dibromopyridine (B189624) involves the use of 2-bromo-4-nitropyridine (B184007) N-oxide as a precursor. semanticscholar.org Treatment of this N-oxide with acetyl bromide can yield different products depending on the reaction temperature. At 80°C, 2,4-dibromopyridine N-oxide is formed in 85% yield. semanticscholar.org Increasing the temperature to 130°C leads directly to 2,4-dibromopyridine in 71% yield through a tandem nucleophilic substitution and N-oxide reduction process. semanticscholar.orgresearchgate.net This approach provides a practical and scalable route to 2,4-dibromopyridine. semanticscholar.org

Baran et al. have also reported a regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a bromide source under mild conditions. tcichemicals.comtcichemicals.com

Exploiting Halogen Dance Reactions for Bromine Positional Control

The "halogen dance" reaction is a powerful tool for rearranging halogen atoms on an aromatic ring, providing access to isomers that are difficult to synthesize directly. kobe-u.ac.jpwhiterose.ac.uk This reaction typically involves the treatment of a dihalopyridine with a strong base, such as lithium diisopropylamide (LDA), which initiates a series of lithium-halogen exchange and rearrangement steps. researchgate.netclockss.org

A convenient synthesis of 2-bromo-4-iodopyridine (B27774), a precursor for 2,4-disubstituted pyridines, utilizes a halogen dance reaction starting from 2-bromopyridine (B144113). researchgate.netresearchgate.net Treatment of 2-bromopyridine with LDA and iodine allows for the introduction of an iodine atom at the 4-position with a good yield. researchgate.net This 2-bromo-4-iodopyridine can then be further functionalized. While this specific example leads to an iodo-derivative, the principle of the halogen dance reaction demonstrates its potential for controlling the position of halogens on the pyridine ring, which can be extended to bromine. The reaction's outcome is influenced by the stability of the intermediate lithiated species. clockss.org

Chemical Conversion Pathways to 2,4-Dibromopyridine Hydrobromide

Several synthetic routes lead to the formation of 2,4-dibromopyridine, which can then be converted to its hydrobromide salt.

One established method starts from 2,4-dihydroxypyridine. semanticscholar.org Heating this precursor with phosphorus oxybromide (POBr₃) at 125°C for 4.5 hours results in the formation of 2,4-dibromopyridine. semanticscholar.org Another pathway involves the diazotization of 2-amino-5-bromopyridine. This is typically achieved by treating the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a hydrobromic acid solution and a copper(I) bromide catalyst. google.comgoogle.comchemicalbook.com This Sandmeyer-type reaction yields the corresponding dibromopyridine.

The formation of the hydrobromide salt, this compound, is a straightforward acid-base reaction. Once 2,4-dibromopyridine is synthesized and isolated, it can be treated with a solution of hydrobromic acid. The basic nitrogen atom of the pyridine ring gets protonated by the hydrobromic acid, leading to the formation of the corresponding hydrobromide salt.

Considerations for Green Chemistry and Sustainable Synthesis of Pyridyl Halides

The principles of green chemistry are increasingly being applied to the synthesis of pyridyl halides to minimize environmental impact and improve safety. rsc.org Traditional methods often involve harsh reagents, high temperatures, and the generation of significant waste. acs.orggoogle.com

Microwave-assisted synthesis has emerged as a green chemistry tool, offering advantages such as shorter reaction times, higher yields, and often cleaner reactions. nih.govacs.org For instance, an efficient and environmentally friendly procedure for synthesizing novel pyridine derivatives has been developed using a one-pot, four-component reaction under microwave irradiation. nih.govacs.org While not directly applied to this compound in the provided context, this methodology highlights a trend towards more sustainable synthetic approaches in pyridine chemistry.

Methodological Advancements in Large-Scale Preparation of Dibromopyridines

The demand for dibromopyridines as key building blocks in various applications, including pharmaceuticals and materials science, has driven the development of scalable synthetic methods. semanticscholar.orgnih.gov A significant advancement is the development of procedures that are reliable and can be implemented on a larger scale. semanticscholar.org

One such advancement is the one-step synthesis of 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide, which offers a practical and scalable route. semanticscholar.org Additionally, twin screw extrusion (TSE) is being explored as a method for the continuous, solvent-free scale-up of chemical syntheses, which could be applicable to the preparation of dibromopyridines. youtube.com This technique allows for the preparation of materials on a kilogram-per-hour scale with short residence times. youtube.com While the specific application of TSE to 2,4-dibromopyridine synthesis is not detailed, it represents a frontier in large-scale chemical manufacturing that aligns with the principles of green chemistry.

The table below summarizes some of the key synthetic methods for preparing dibromopyridine derivatives.

Starting MaterialReagentsProductKey Features
2,3-dimethylpyridineDBDMH, 65% OleumBrominated 2,3-dimethylpyridineDirect bromination under strong acid conditions. google.com
2-bromo-4-nitropyridine N-oxideAcetyl bromide2,4-dibromopyridineTandem nucleophilic substitution and N-oxide reduction; scalable. semanticscholar.org
2-bromopyridineLDA, I₂2-bromo-4-iodopyridineHalogen dance reaction for regiocontrol. researchgate.net
2,4-dihydroxypyridinePOBr₃2,4-dibromopyridineClassical method using a strong brominating agent. semanticscholar.org
2-amino-5-bromopyridineNaNO₂, HBr, CuBr2,5-dibromopyridine (B19318)Sandmeyer-type diazotization reaction. google.comgoogle.comchemicalbook.com

Reactivity and Mechanistic Investigations of 2,4 Dibromopyridine Hydrobromide

Transition-Metal Catalyzed Cross-Coupling Reactions and Site Selectivity

Transition-metal catalysis, especially with palladium and nickel, has proven to be a powerful tool for the selective functionalization of 2,4-dibromopyridine (B189624). nih.govlibretexts.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control over which bromine atom is substituted. wiley.com The site selectivity of these reactions is a critical aspect, as it dictates the final structure of the synthesized molecule. Generally, in dihalogenated N-heteroarenes, the halide positioned adjacent to the nitrogen atom (C2) is more reactive in palladium-catalyzed cross-couplings. nih.gov However, various factors can influence and even reverse this inherent reactivity pattern.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Kumada-Corriu)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of 2,4-dibromopyridine. libretexts.org The Suzuki-Miyaura, Stille, and Kumada-Corriu reactions, each utilizing different organometallic reagents, have been successfully employed to introduce a wide range of substituents onto the pyridine (B92270) core. researchgate.netsemanticscholar.orgwikipedia.orgnumberanalytics.com

The Suzuki-Miyaura coupling , which uses organoboron reagents, is a popular choice due to the stability and low toxicity of the boron compounds. wikipedia.org Studies have shown that 2,4-dibromopyridine can undergo regioselective Suzuki coupling at the C2 position with various aryl and vinyl boronic acids. researchgate.net This selectivity is attributed to the higher electrophilicity of the C2-Br bond. researchgate.net

The Stille coupling utilizes organotin reagents and offers a broad substrate scope. organic-chemistry.org It has been effectively used for the selective mono- and disubstitution of 4,4'-dibromo-2,2'-bipyridine (B104092), a derivative accessible from 2,4-dibromopyridine. researchgate.netsemanticscholar.org

The Kumada-Corriu coupling employs Grignard reagents as the nucleophilic partner. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity, enabling the coupling of a variety of alkyl, aryl, and vinyl groups. wikipedia.org Research has demonstrated that Kumada-type reactions with 2,4-dibromopyridine can exhibit a switch in regioselectivity from the typical C2 to the atypical C4 position, influenced by the palladium catalyst speciation. acs.org

A general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com

Influence of Palladium Catalyst Speciation (Mononuclear vs. Clusters/Nanoparticles) on Regioselectivity

The nature of the palladium catalyst plays a crucial role in determining the regioselectivity of cross-coupling reactions with 2,4-dibromopyridine. acs.org A significant finding is the ability to switch the arylation site from the electronically favored C2 position to the C4 position by controlling the palladium catalyst speciation. acs.org

Mononuclear palladium catalysts, often formed when a higher ratio of phosphine (B1218219) ligand to palladium is used (e.g., Pd(OAc)2/≥3PPh3), typically favor C2-arylation. researchgate.net This is consistent with the oxidative addition of the more electrophilic C2-Br bond to a mononuclear Pd(0) species like Pd(PPh3)n (n=2 or 3). researchgate.net

Conversely, the use of multinuclear palladium species, such as Pd3-type clusters and palladium nanoparticles, can invert this selectivity, leading to preferential C4-arylation. acs.org These aggregated palladium species are often formed under conditions with a low ligand-to-palladium ratio. acs.org For instance, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, switching from a mononuclear palladium catalyst to palladium nanoparticles can change the C2:C4 product ratio from approximately 25:1 to 1:7. researchgate.net Similarly, in Kumada-type reactions, multinuclear palladium species also promote C4-selectivity. acs.org This shift in regioselectivity highlights that aggregated palladium species are not only catalytically competent but can also fundamentally alter the reaction outcome. acs.org

The table below summarizes the effect of palladium catalyst speciation on the regioselectivity of the Suzuki-Miyaura coupling of 2,4-dibromopyridine with phenylboronic acid.

Catalyst SystemCatalyst SpeciesC2:C4 Product RatioReference
Pd(OAc)2 / ≥3 PPh3Mononuclear Pd~25:1 researchgate.net
Pd/CeO2 SACSingle-Atom CatalystPreferential C4 coupling researchgate.net
Pd NanoparticlesNanoparticles~1:7 researchgate.net
Ligand-Controlled Regioselective Functionalization (C2 vs. C4 Arylation)

The choice of ligand in palladium-catalyzed cross-coupling reactions is a powerful tool for controlling the regioselectivity of 2,4-dibromopyridine functionalization. While the inherent reactivity often favors substitution at the C2 position, specific ligands can override this preference and direct the reaction to the C4 position. nih.gov

For instance, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4-selective Suzuki-Miyaura cross-coupling of 2,4-dichloropyridines with high selectivity (~10:1). nih.gov This demonstrates that selectivity can be clearly under ligand control. nih.gov In the context of 2,4-dibromopyridine, while many phosphorus-containing ligands lead to diarylation as the major product, they can also influence the C2/C4 selectivity in the monoarylated products. acs.org

C3-symmetric tripalladium clusters have been employed as catalysts for the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, affording high C2-regioselectivity (up to 98:1) with both phenylboronic acids and their pinacol (B44631) esters. acs.org This high selectivity is a significant improvement over conventional catalysts. acs.org

Conversely, ligand-free conditions, such as the "Jeffery" conditions, have been found to dramatically enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine, suggesting the involvement of palladium nanoparticles. nih.gov This indicates that in the absence of directing ligands, the catalyst speciation can become the dominant factor in controlling regioselectivity.

The table below illustrates how different ligands and catalytic systems can influence the regioselectivity of the arylation of 2,4-dihalopyridines.

Catalyst/Ligand SystemSubstrateMajor ProductSelectivity (C4:C2)Reference
Pd/IPr (NHC ligand)2,4-dichloropyridineC4-arylation~10:1 nih.gov
C3-symmetric tripalladium clusters2,4-dibromopyridineC2-arylation1:98 acs.org
Ligand-free "Jeffery" conditions2,4-dichloropyridineC4-arylation>99:1 nih.gov
Impact of Supporting Salts and Additives on Reaction Outcome

Supporting salts and additives can have a profound impact on the outcome of palladium-catalyzed cross-coupling reactions of 2,4-dibromopyridine, influencing reaction rates, yields, and even regioselectivity.

In the context of catalyst speciation, the presence of suitable stabilizing salts is critically important for switching the site-selectivity from C2 to C4. acs.org These salts can help in the formation and stabilization of the catalytically active multinuclear palladium species that favor C4-arylation. acs.org

In Suzuki-Miyaura reactions, the choice of base is a crucial parameter. For example, in the coupling of 2,4-dibromopyridine with phenylboronic acid catalyzed by C3-symmetric tripalladium clusters, Cs2CO3 was found to be the optimal base, leading to quantitative conversion and excellent regioselectivity (C2/C4 = 82:3). acs.org In other systems, K3PO4 has been identified as the base of choice, providing significantly better conversions than weaker bases. researchgate.net

Additives like copper(I) iodide (CuI) are often used in Stille couplings. In the synthesis of 4,4'-dibromo-2,2'-bipyridine from 2,4-dibromopyridine and a pyridylstannane, the presence of CuI was essential for the reaction to proceed. semanticscholar.org CuI can accelerate the reaction rate, possibly by scavenging free ligands that might inhibit the transmetalation step. harvard.edu

The use of tetraalkylammonium salts under solid-liquid phase transfer conditions, known as Jeffery conditions, can also influence the reaction. nih.gov These conditions, which are ligand-free, have been shown to dramatically increase C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine. nih.gov

The following table provides examples of how different additives and salts affect the outcome of cross-coupling reactions involving 2,4-dihalopyridines.

Reaction TypeSubstrateAdditive/SaltEffectReference
Suzuki-Miyaura2,4-dibromopyridineCs2CO3 (Base)Quantitative conversion, high C2 selectivity acs.org
Suzuki-Miyaura2,4-dibromopyridineK3PO4 (Base)Quantitative conversion researchgate.net
Stille Coupling2,4-dibromopyridineCuIEssential for reaction to proceed semanticscholar.org
Suzuki Coupling2,4-dichloropyridineTetraalkylammonium salt (Jeffery conditions)Dramatically increased C4 selectivity nih.gov

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the functionalization of pyridines. organic-chemistry.orgudel.edu These methods are particularly useful for creating C(sp²)–C(sp³) bonds, which can be challenging to form using other techniques. nih.gov

Nickel-catalyzed cross-electrophile coupling provides a means to react 2-chloropyridines with alkyl bromides. nih.govnih.gov This approach is advantageous as it avoids the need for pre-formed organometallic reagents, which can limit functional group compatibility. nih.gov The reaction often employs a nickel catalyst, a ligand such as bathophenanthroline (B157979), and a reducing agent like manganese metal. nih.gov

In the context of Kumada-Corriu type couplings, nickel catalysts are frequently used to couple Grignard reagents with organic halides. organic-chemistry.org While palladium catalysts are also effective, nickel offers a more economical option. organic-chemistry.org These reactions have been successfully applied to the coupling of aryl Grignard reagents with aryl and heteroaryl chlorides, including those derived from pyridines. organic-chemistry.org

The table below showcases examples of nickel-catalyzed cross-coupling reactions involving pyridine derivatives.

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemKey FeatureReference
Cross-Electrophile Coupling2-chloropyridinesAlkyl bromidesNiBr2·3H2O / bathophenanthroline / Mn⁰Avoids pre-formed organometallics nih.gov
Kumada-Corriu CouplingAryl/Heteroaryl chloridesAryl Grignard reagentsAmido pincer nickel complexesEconomical synthesis of biaryls organic-chemistry.org
Cross-Electrophile CouplingAryl bromidesPrimary alkyl bromidesNiBr2 / Pyridyl-phenyl ligand / ZnSynthesis of alkylated arenes researchgate.net

Exploration of Regioselective Functionalization Beyond Conventional C2/C4 Sites

While the functionalization of 2,4-dibromopyridine predominantly occurs at the C2 and C4 positions due to the presence of the bromine leaving groups, research has also explored the modification of other positions on the pyridine ring. This often involves multi-step synthetic sequences or the use of substrates with different substitution patterns.

For example, in the palladium-catalyzed B-alkyl Suzuki-Miyaura coupling, 2,5-dibromopyridine (B19318) has been shown to undergo regioselective cross-coupling at the 2-position. nih.gov This highlights how the relative positions of the halogens can direct the reactivity to sites other than C4.

Furthermore, methods for the direct C-H functionalization of pyridines are being developed to access a wider range of substituted derivatives. nih.gov These strategies, which include approaches like pyridine phosphonium (B103445) salt formation, photocatalysis, and temporary dearomatization, offer the potential to introduce functional groups at positions that are not easily accessible through traditional cross-coupling of halopyridines. nih.gov For instance, the reaction of 3,4-dibromopyridine (B81906) has been shown to undergo chemoselective reaction at the more electron-poor 4-position, leaving the C3-bromo substituent intact. nih.gov

While not directly involving 2,4-dibromopyridine, the development of methods for C3 and C5 functionalization of the pyridine ring expands the toolbox for creating diverse pyridine-based structures. nih.gov These advancements could potentially be integrated into synthetic routes that start from or include intermediates derived from 2,4-dibromopyridine.

Nucleophilic Substitution Reactions of 2,4-Dibromopyridine and its Hydrobromide Salt

The presence of two bromine atoms and an electron-withdrawing nitrogen atom within the aromatic ring makes 2,4-dibromopyridine and its hydrobromide salt susceptible to nucleophilic substitution reactions. These reactions are fundamental to the synthesis of more complex functionalized pyridine derivatives. The reactivity of the C2 and C4 positions is not identical, allowing for selective substitution under controlled conditions.

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-dibromopyridine. Unlike SN2 reactions that occur at sp³ hybridized carbons, the SNAr mechanism proceeds at an sp² hybridized aromatic carbon. The generally accepted mechanism is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a bromine atom (at position 2 or 4). This step is typically the rate-determining step as it disrupts the aromaticity of the pyridine ring. stackexchange.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org

Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of pyridine derivatives, the electron-withdrawing nitrogen atom plays a key role in stabilizing the negative charge through resonance. When the nucleophile attacks the C2 or C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which is a significant stabilizing contributor. stackexchange.com Attack at the C3 or C5 position does not allow for this type of resonance stabilization, making substitution at these positions less favorable.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is a bromide ion (Br⁻). wikipedia.org

Stereoelectronic Factors Governing Substitution Reactivity

The regioselectivity of nucleophilic substitution in 2,4-dibromopyridine—whether the reaction occurs at C2 or C4—is governed by a combination of stereoelectronic factors.

Electronic Factors:

Nitrogen Activation: The primary electronic factor is the electron-withdrawing inductive and mesomeric effect of the ring nitrogen atom. This effect renders the carbons at the ortho (C2, C6) and para (C4) positions more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com The ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom significantly lowers the activation energy for attack at the C2 and C4 positions. stackexchange.com

Steric Factors & Differential Reactivity:

While both the C2 and C4 positions are electronically activated, they are not equivalent. The C2 position is adjacent to the ring nitrogen, which can exert steric hindrance on the approaching nucleophile compared to the more accessible C4 position.

Conversely, the proximity of the nitrogen lone pair at C2 can influence the reaction pathway. In palladium-catalyzed cross-coupling reactions, such as the Stille reaction, selective substitution is often observed. For instance, in the reaction of 2,4-dibromopyridine with hexamethylbistannane, the substitution occurs preferentially at the C2 position to yield 4-bromo-2-stannylpyridine. semanticscholar.org This suggests that under certain catalytic conditions, the C2-Br bond is more reactive than the C4-Br bond, a selectivity that may not be fully preserved at higher temperatures. semanticscholar.org

The interplay of these factors allows for the selective functionalization of 2,4-dibromopyridine. By choosing appropriate nucleophiles, catalysts, and reaction conditions, one can direct the substitution to either the C2 or C4 position.

Table 1: Factors Influencing Regioselective Nucleophilic Substitution of 2,4-Dibromopyridine

Factor Influence on C2 Position Influence on C4 Position Outcome
Electronic Activation Strong activation due to ortho position relative to nitrogen; allows for resonance stabilization of the intermediate with the negative charge on the nitrogen atom. stackexchange.com Strong activation due to para position relative to nitrogen; allows for resonance stabilization of the intermediate with the negative charge on the nitrogen atom. stackexchange.com Both positions are highly susceptible to nucleophilic attack compared to C3, C5, or C6.
Steric Hindrance Potentially higher steric hindrance due to proximity to the ring nitrogen. Generally more sterically accessible to incoming nucleophiles. The choice of a bulky or small nucleophile can influence site preference.
Catalytic Conditions Observed to be more reactive in certain palladium-catalyzed reactions (e.g., Stille coupling), leading to selective C2 substitution. semanticscholar.org Can be the preferred site of reaction depending on the nucleophile and reaction conditions. Regioselectivity can be controlled, enabling the synthesis of specific 2,4-disubstituted pyridine isomers.

Thermal and Surface-Mediated Reactions of 2,4-Dibromopyridine

Beyond solution-phase substitutions, 2,4-dibromopyridine can undergo reactions initiated by thermal energy or by adsorption onto catalytically active surfaces. These methods are crucial in materials science for creating well-defined nanostructures and polymers.

Analysis of Carbon-Bromine Bond Dissociation Pathways

The cleavage of the carbon-bromine (C-Br) bond is the initial and critical step in many thermal and surface-mediated reactions. The dissociation energy for a typical C-Br bond in an aromatic compound is approximately 276 kJ/mol. pearson.com The dissociation can proceed through different pathways depending on the conditions.

Homolytic Cleavage: Under thermal activation in the gas phase or on a surface, the C-Br bond can break homolytically, yielding a pyridyl radical and a bromine radical.

Dissociative Electron Attachment: On many metal surfaces, the process is initiated by electron transfer from the substrate to the adsorbed molecule. This forms a transient radical anion of 2,4-dibromopyridine. This species is often unstable and rapidly undergoes dissociation, cleaving a C-Br bond to form a stable bromide anion (which typically adsorbs onto the surface) and a neutral pyridyl radical. nih.gov

Due to the different electronic environments, the two C-Br bonds in 2,4-dibromopyridine may have slightly different dissociation energies, potentially allowing for sequential, stepwise debromination by carefully controlling the temperature or surface potential.

Surface Adsorption Characteristics and Intermediate Formation

When 2,4-dibromopyridine is deposited onto a metal surface (e.g., silver, gold, or bismuth), it follows a series of well-defined steps, which can be observed using techniques like scanning tunneling microscopy (STM). nih.govresearchgate.net

Physisorption: Initially, intact 2,4-dibromopyridine molecules adsorb onto the surface, held by weak van der Waals forces. At low temperatures, they may form ordered self-assembled monolayers.

Debromination: Upon gentle annealing, the molecules gain enough thermal energy to overcome the activation barrier for C-Br bond scission. This debromination is often sequential, with one bromine atom detaching first. nih.gov

Intermediate Formation: The resulting pyridyl radicals are highly reactive. On catalytically active surfaces, they can bond with metal adatoms from the substrate to form stable organometallic intermediates (e.g., C-M-C linkages). mdpi.com These intermediates can be crucial in guiding the subsequent reaction pathways and preventing random polymerization. The detached bromine atoms also remain adsorbed on the surface.

Investigation of Ullmann Coupling and Surface-Induced Polymerization

The reactive intermediates formed on the surface can undergo further reactions to form new covalent bonds, most notably through Ullmann-type coupling. wikipedia.orgorganic-chemistry.org

Ullmann Coupling: This reaction involves the coupling of two aryl radicals to form a new carbon-carbon bond. wikipedia.org After the debromination of 2,4-dibromopyridine, the resulting pyridyl radicals on the surface can couple with each other. If both bromine atoms are removed, this can lead to the formation of poly(pyridine) chains or more complex networked structures. The reaction can proceed directly from the radical species or via the reductive elimination from the organometallic intermediates. nih.govorganic-chemistry.org

Surface-Induced Polymerization: This is a broader term that includes Ullmann coupling. It refers to the formation of polymer brushes or chains initiated at a surface. nih.govnih.gov For 2,4-dibromopyridine, the bifunctional nature of the molecule (two bromine atoms) allows it to act as a monomer unit. Stepwise debromination and coupling can lead to the growth of one-dimensional covalent polymers on the substrate. The structure and regularity of these polymers are highly dependent on the choice of substrate, the deposition temperature, and the annealing process. nih.govmdpi.com

Table 2: General Sequence of Surface-Mediated Reactions of 2,4-Dibromopyridine

Step Process Description
1 Adsorption Intact 2,4-dibromopyridine molecules adsorb onto the substrate, often forming self-assembled structures at low temperatures. researchgate.net
2 Debromination Upon thermal annealing, C-Br bonds cleave, producing pyridyl radicals and adsorbed bromine atoms. This process can be stepwise. nih.govnih.gov
3 Intermediate Formation The highly reactive pyridyl radicals can bind with surface metal adatoms to form organometallic intermediates. mdpi.com
4 C-C Coupling / Polymerization Radicals couple via Ullmann-type reactions to form new C-C bonds, leading to dimers, oligomers, or extended 1D polymer chains on the surface. nih.govwikipedia.org
5 Desorption At higher temperatures, byproducts or the final polymer structures may desorb from the surface. nih.gov

Other Advanced Reactivity Modes Involving Pyridyl Bromides

The reactivity of pyridyl bromides, such as 2,4-dibromopyridine hydrobromide, extends beyond simple substitutions and cross-coupling reactions. Advanced reactivity modes, including hydrogen moving reactions, photoredox-catalyzed processes, electrophilic substitutions on the corresponding N-oxides, and reactions proceeding through pyridyne intermediates, highlight the versatility of this class of compounds in modern organic synthesis.

Hydrogen Moving Reactions and Dehydrogenative Condensation Processes

Hydrogen moving reactions, which involve the transfer of a hydrogen atom, proton, or hydride, are fundamental processes in many chemical transformations. In the context of pyridyl bromides, these reactions can lead to the formation of valuable nitrogen-containing heterocyclic structures. While specific examples detailing the involvement of this compound in hydrogen moving reactions and dehydrogenative condensation processes are not extensively documented in the reviewed literature, the general principles of these reactions can be applied to understand its potential reactivity.

Dehydrogenative coupling reactions, for instance, represent an atom-economical method for the formation of new bonds, often catalyzed by transition metals. These reactions involve the formation of a bond between two C-H, N-H, or other X-H bonds, with the formal loss of a hydrogen molecule. For pyridyl compounds, this can lead to the synthesis of bipyridines or other coupled products. A study on the reductive homocoupling of pyridine derivatives mediated by a Zirconium(II) synthon has shown that selective C-C bond formation can be achieved. documentsdelivered.com By analogy, a compound like 2,4-dibromopyridine could potentially undergo dehydrogenative C-H/N-H annulation with suitable reaction partners to form fused heterocyclic systems. researchgate.net

Hydrogen Atom Transfer (HAT) is another key process, often involving radical intermediates. mdpi.comnih.gov The bond dissociation energy (BDE) of the C-H bonds in the pyridine ring is a critical factor in these reactions. mdpi.com The presence of bromine atoms on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the C-H bonds towards HAT. Recent advancements have highlighted the use of visible light-induced bromine radical-enhanced HAT reactions, which provides a powerful tool for C-H bond activation. rsc.org Although direct studies on this compound are scarce, these general principles suggest its potential to participate in such transformative reactions.

Photoredox-Catalyzed Carbohydroxylation and Aminohydroxylation of Olefins

The use of pyridine N-oxides as catalysts in photoredox-mediated reactions has emerged as a powerful strategy for the difunctionalization of olefins. documentsdelivered.comiu.edunih.govacs.orgchemrxiv.org These reactions allow for the direct and regioselective conversion of unactivated alkenes into valuable primary alcohols and amino alcohols.

The general mechanism involves the single-electron oxidation of a pyridine N-oxide by an excited photocatalyst to generate a pyridine N-oxy radical. nih.govgoogle.com This electrophilic radical then adds to the olefin in an anti-Markovnikov fashion, generating a carbon-centered radical. This intermediate can then be trapped by a suitable nucleophile, such as water for carbohydroxylation or an amine source for aminohydroxylation, leading to the final product.

A key example that illustrates this reactivity is the use of 2,6-dichloropyridine (B45657) N-oxide as a catalyst. nih.govacs.orggoogle.com In these studies, an acridinium-based photocatalyst was used to oxidize the 2,6-dichloropyridine N-oxide. The resulting N-oxy radical then initiated the carbo- or aminohydroxylation of various α-olefins.

Table 1: Key Components in Photoredox-Catalyzed Olefin Functionalization

Component Role Example
Photocatalyst Absorbs light and initiates electron transfer Mes-Acr-MeClO₄
Pyridine N-oxide Precursor to the catalytic N-oxy radical 2,6-Dichloropyridine N-oxide
Olefin Substrate for difunctionalization 1-Hexene

While direct studies employing this compound or its corresponding N-oxide in these specific reactions were not found in the reviewed literature, the analogy with 2,6-dichloropyridine N-oxide suggests its potential applicability. The electronic properties of the bromo-substituted pyridine N-oxide would likely influence the efficiency and selectivity of the reaction. The hydrobromide salt form would necessitate neutralization to generate the free pyridine N-oxide for participation in the catalytic cycle.

Electrophilic Substitution Reactivity on Pyridine N-Oxides

The conversion of pyridines to their corresponding N-oxides significantly alters their reactivity towards electrophilic substitution. The N-oxide group is an activating group that directs electrophilic attack to the C2 and C4 positions of the pyridine ring. google.comsigmaaldrich.com This is in stark contrast to the reactivity of the parent pyridine, which is deactivated towards electrophilic attack and typically undergoes substitution at the C3 position under harsh conditions.

The formation of 2,4-dibromopyridine N-oxide from 2,4-dibromopyridine can be achieved through oxidation. This N-oxide is then primed for electrophilic substitution at the remaining vacant positions, primarily the C6 and potentially the C3 or C5 positions, although the directing effects of the bromine atoms and the N-oxide group would determine the precise regioselectivity.

A notable example is the preparation of 2-bromo-4-nitropyridine (B184007) N-oxide. google.comsigmaaldrich.comuni.lu A patent describes a one-step reaction method for the preparation of halogenated-4-nitropyridine-N-oxides, including 2-bromo-4-nitropyridine-N-oxide, from the corresponding halopyridine. google.com This process combines the oxidation and nitration steps, highlighting the feasibility of electrophilic substitution on a brominated pyridine ring after N-oxidation. The reaction involves treating 2-bromopyridine (B144113) with a mixture of glacial acetic acid, acetic anhydride (B1165640), hydrogen peroxide, and sulfuric acid, along with catalysts, to achieve the desired product. google.com

Table 2: Reagents for the One-Step Synthesis of 2-Bromo-4-nitropyridine-N-oxide google.com

Reagent Purpose
2-Bromopyridine Starting material
Glacial Acetic Acid Solvent
Acetic Anhydride Catalyst for oxidation
Hydrogen Peroxide Oxidizing agent
Sulfuric Acid Catalyst for oxidation and nitration
Maleic Anhydride Catalyst for oxidation
Sodium Pyrosulfate Catalyst for oxidation

This example underscores the utility of the N-oxide functionality in directing electrophilic attack, enabling the synthesis of polysubstituted pyridines that would be difficult to access otherwise. The resulting 2-bromo-4-nitropyridine N-oxide can then be further functionalized, for instance, by reduction of the nitro group to an amino group. google.com

Mechanistic Studies of Reactions Proceeding via Pyridyne Intermediates

Pyridynes are highly reactive intermediates, analogous to benzynes, that are derived from pyridine by the formal removal of two adjacent substituents. chemrxiv.org The generation of pyridynes from dihalopyridines provides a powerful method for the synthesis of highly functionalized pyridine derivatives. rsc.orgchemistryviews.org

While direct experimental studies on the generation of a pyridyne from 2,4-dibromopyridine were not prevalent in the reviewed literature, the general principles of pyridyne formation and reactivity can be extrapolated. The treatment of a dihalopyridine with a strong base, such as an organolithium reagent, can lead to the formation of a pyridyne intermediate through a dehydrohalogenation or a halogen-metal exchange followed by elimination.

The regioselectivity of nucleophilic addition to unsymmetrical pyridynes is a key aspect of their chemistry. rsc.orgnih.gov Computational studies and experimental results on substituted 3,4-pyridynes have shown that the position of nucleophilic attack can be controlled by the electronic nature of the substituents on the pyridyne ring. nih.gov For a hypothetical 2-bromo-4-pyridyne generated from 2,4-dibromopyridine, the bromine atom at the 2-position would be expected to exert a significant influence on the regioselectivity of nucleophilic attack.

A recent study on the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates provides a mechanistic framework that could be applied to a 2,4-dibromopyridine system. rsc.orgchemistryviews.org In this work, a 3-chloro-2-alkoxypyridine was treated with n-BuLi to generate a lithiated species, which then eliminated to form a 3,4-pyridyne. The subsequent addition of a Grignard reagent occurred regioselectively at the C4 position, and the resulting pyridylmagnesium species was then trapped with an electrophile at the C3 position. rsc.org

Table 3: General Steps in the Functionalization of Halopyridines via Pyridyne Intermediates rsc.org

Step Description
1. Lithiation Treatment of the halopyridine with a strong base (e.g., n-BuLi) to generate a lithiated intermediate.
2. Pyridyne Formation Elimination of lithium halide to form the pyridyne intermediate.
3. Nucleophilic Addition Regioselective addition of a nucleophile (e.g., Grignard reagent) to one of the triple bond carbons.

The application of such a strategy to 2,4-dibromopyridine could potentially lead to the formation of a 2-bromo-3,4-pyridyne or a 3-bromo-2,4-pyridyne, depending on the conditions. The subsequent regioselective functionalization would then open up pathways to a wide array of polysubstituted pyridine derivatives.

Applications of 2,4 Dibromopyridine Hydrobromide in Advanced Organic Synthesis

Utility as Precursors for Novel Pharmaceutically Active Compounds

The pyridine (B92270) scaffold is a common motif in many biologically active compounds. 2,4-Dibromopyridine (B189624) hydrobromide serves as a key intermediate in the development of novel pharmaceuticals, particularly in the creation of anticancer and anti-inflammatory agents. chemimpex.com Its ability to undergo selective substitution at the bromine-substituted positions enables the construction of diverse molecular architectures, which is crucial for drug discovery and development. researchgate.net

Synthesis of Anticancer Agents and Drug Candidates

The pyridine ring is a structural component of numerous anticancer drugs. nih.gov 2,4-Dibromopyridine hydrobromide has been utilized in the synthesis of various compounds with potential anticancer activity. chemimpex.com For instance, it is a precursor in the creation of 2,4-disubstituted pyridine derivatives that can be further elaborated into more complex molecules. semanticscholar.org Research has shown that certain pyridine-containing compounds exhibit potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

The development of novel 2,4-diaryl pyrimidine (B1678525) derivatives as selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small cell lung cancer, highlights the importance of di-substituted precursors. nih.gov Similarly, 2,4-disubstituted pyrimidine derivatives have been designed as inhibitors of double mutant EGFR, demonstrating significant antitumor activity. nih.gov The synthesis of such complex molecules often relies on the selective functionalization of starting materials like 2,4-dibromopyridine.

Table 1: Examples of Anticancer Agent Classes Synthesized Using Pyridine-Based Scaffolds

Anticancer Agent Class Therapeutic Target Reference
2,4-Diaryl Pyrimidine Derivatives EGFR L858R/T790M nih.gov
2,4-Disubstituted Pyrimidine Derivatives Double Mutant EGFR nih.gov
Pyranopyridine Derivatives Various Cancer Cell Lines researchgate.net
3,4-Dihydropyridine-2(1H)-thiones Mitotic Spindle nih.govmdpi.com

Development of Anti-inflammatory Drug Structures

This compound is also a valuable intermediate in the synthesis of compounds with anti-inflammatory properties. chemimpex.com The pyridine and dihydropyridine (B1217469) scaffolds are found in various anti-inflammatory agents. nih.gov For example, derivatives of 1,4-dihydropyridine (B1200194) have been shown to possess significant anti-inflammatory activity by reducing the production of pro-inflammatory mediators. nih.gov Natural product classes containing pyridine-like structures are considered "privileged" for the development of anti-inflammatory drugs. rsc.org The synthesis of novel thienopyridine and 1,4-dihydropyridine derivatives has yielded compounds with potent anti-inflammatory and analgesic effects. researchgate.net

Derivatization to Combretastatin-A4 Analogs

Combretastatin A-4 (CA-4) is a natural product known for its potent anticancer activity, which it achieves by inhibiting tubulin polymerization. nih.govmdpi.com However, its clinical application is limited by poor water solubility. mdpi.com To address this, researchers have synthesized a variety of CA-4 analogs with improved properties. 2,4-Dibromopyridine has been used as a key building block in the creation of pyridine-bridged CA-4 analogs. nih.gov

In these syntheses, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to sequentially add aryl groups to the 2 and 4 positions of the pyridine ring. nih.gov This approach allows for the creation of both symmetrical and unsymmetrical diaryl-substituted pyridines, leading to a diverse range of CA-4 analogs with varying substitutions on the phenyl rings. nih.gov Some of these synthesized analogs have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing activity comparable to or even exceeding that of the parent compound, CA-4. nih.gov

Table 2: Selected Pyridine-Bridged Combretastatin-A4 Analogs and their Biological Activity

Compound Linker Type Key Substitutions Biological Effect Reference
4h 3-atom linker Unspecified Potently inhibited cell survival and growth nih.gov
4s 3-atom linker Unspecified Arrested cell cycle and blocked angiogenesis nih.gov
4t 3-atom linker Unspecified Blocked vasculature formation in vivo nih.gov

| 3c | 3-atom linker | Symmetric 2,4-dimethoxy | Low nanomolar IC50 values in three cancer cell lines | nih.gov |

Preparation of Precursors for PET Radioligands

The development of radioligands for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes. While direct evidence for the use of this compound in PET radioligand synthesis is not explicitly detailed in the provided context, the synthesis of precursors for such agents is a plausible application. The ability to introduce specific functionalities at the 2 and 4 positions of the pyridine ring is a key requirement for the development of targeted radioligands.

Intermediate in the Synthesis of Agrochemicals (Herbicides, Fungicides)

Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides. chemimpex.com The pyridine ring is a common structural feature in many pesticides. The synthesis of compounds like 2,4-dichlorophenoxypropanoic acid (2,4-DP), a widely used herbicide, exemplifies the importance of halogenated aromatic compounds in this field. researchgate.net While the direct use of this compound in the synthesis of specific commercial agrochemicals is not extensively documented in the provided search results, its chemical properties make it a suitable starting material for creating novel and effective crop protection agents.

Construction of Advanced Materials

The unique electronic and structural properties of pyridine-containing molecules make them valuable components in the field of materials science. chemimpex.com this compound is utilized in the creation of advanced materials, such as polymers and coatings. chemimpex.com The ability to undergo selective cross-coupling reactions allows for the incorporation of the pyridine unit into larger, conjugated systems. researchgate.netsemanticscholar.org These resulting materials can exhibit interesting optical and electronic properties, making them suitable for applications in areas such as coordination chemistry and the development of functional materials. researchgate.netresearchgate.net The synthesis of conjugated pyridine and 2,2'-bipyridine (B1663995) building blocks from 2,4-dibromopyridine highlights its role in creating architecturally complex motifs with potential uses in materials chemistry. semanticscholar.org

Formation of Advanced Polymers and Coatings

2,4-Dibromopyridine is a recognized intermediate in the development of advanced polymers and functional coatings. chemimpex.com The presence of two reactive bromo groups allows it to act as a monomer or cross-linking agent in polymerization reactions. Through metal-catalyzed cross-coupling reactions, the pyridine unit can be incorporated into polymer backbones, creating materials with enhanced thermal stability, specific electronic properties, or tailored surface characteristics.

The pyridine nitrogen within the polymer structure can influence properties such as adhesion, dye affinity, and catalytic activity. For instance, polymers containing pyridine units, such as poly(vinylpyridine), have been investigated for their ability to form composite films with metal oxides. These composite materials have shown utility in environmental applications like the photocatalytic degradation of pollutants. nih.gov The synthesis of such functional polymers often relies on the modification of pyridine monomers, a role for which 2,4-dibromopyridine is well-suited, enabling the introduction of further functionality through its bromo-substituents.

Table 1: Research Findings on Pyridine-Containing Polymers

Polymer System Monomer(s) Key Finding Application Area
Poly(2-vinylpyridine) / Poly(4-vinylpyridine) 2-vinylpyridine, 4-vinylpyridine (B31050) Monomer conversion is influenced by the nitrogen's position; para-position in 4-VP shows less steric hindrance. nih.gov Photocatalysis, Functional Films
Divinylbenzene / 4-vinylpyridine copolymer Divinylbenzene, 4-vinylpyridine Nanocomposites with TiO2 showed excellent activity and recyclability in photodegradation of pollutants. nih.gov Environmental Remediation

Integration into Photosensitizers and Organic Light-Emitting Diodes (OLEDs)

Pyridine and bipyridine derivatives are fundamental components in the architecture of materials for optoelectronic applications, including photosensitizers and Organic Light-Emitting Diodes (OLEDs). These nitrogen-containing heterocycles often form the core of electron-transport materials (ETMs) or act as ligands in light-emitting metal complexes. rsc.org this compound serves as a key precursor for synthesizing these more complex, functional molecules.

Through cross-coupling reactions, the dibromopyridine core can be elaborated into larger conjugated systems, such as oligopyridines or phenyl-pyridine structures, which are essential for charge transport and luminescence. For example, 2,2′-bipyridine-based ETMs have been developed that lead to high-performance OLEDs with low operating voltages and high external quantum efficiencies. rsc.org The synthetic pathways to these advanced materials often involve the strategic coupling of substituted pyridine building blocks, highlighting the potential utility of 2,4-dibromopyridine in creating the next generation of OLED materials.

Table 2: Performance of a 2,2'-Bipyridine-Based OLED Device

Performance Metric Value at 100 cd m⁻² Value at 1000 cd m⁻²
Operating Voltage 2.8 V 3.2 V
Power Efficiency - 74 lm W⁻¹
External Quantum Efficiency - 21%

Data derived from research on fac-tris(2-phenylpyridine)iridium(III)-based OLEDs using a bipyridine-based ETM. rsc.org

Preparation of Conjugated Pyridine and Bipyridine Systems

The synthesis of complex conjugated systems based on pyridine and bipyridine units heavily relies on the use of halogenated precursors like 2,4-dibromopyridine. researchgate.netresearchgate.net The differential reactivity of the bromine atoms at the C2 and C4 positions can be exploited for selective, stepwise functionalization using various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

Commonly employed methods include the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings. nih.govnih.gov These reactions enable the formation of new carbon-carbon bonds, linking the pyridine core to aryl, heteroaryl, or vinyl groups. Research has demonstrated that the regioselectivity of these couplings on 2,4-dibromopyridine can be controlled by the choice of catalyst and reaction conditions, allowing for the preferential substitution at either the C2 or C4 position. nih.govnih.gov This controlled synthesis is crucial for building well-defined oligomers and polymers for materials science. researchgate.netresearchgate.net For example, Stille couplings have been used to prepare complex polypyridine macrocycles, and Suzuki-Miyaura reactions are standard for creating 2,4-diaryl pyridines. researchgate.netacs.orgnih.gov

Table 3: Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines

Reaction Type Substrate Catalyst System Key Outcome Ref.
Suzuki-Miyaura 2,4-Dibromopyridine C₃-symmetric tripalladium clusters C2-regioselective coupling with phenylboronic acids (C2:C4 up to 98:1). nih.gov nih.gov
Suzuki-Miyaura 2,4-Dichloropyridine (η³-1-tBu-indenyl)Pd(SIPr)(Cl) C4-selective coupling with arylboronic acids (~10:1 selectivity). nih.gov nih.gov
Stille Coupling Dihalopyridines Pd(PPh₃)₄ Efficient one-step preparation of 4,4'-dihalo-2,2'-bipyridines. researchgate.netresearchgate.net researchgate.netresearchgate.net

Contributions to Carbon-Nitride Materials Research

Graphitic carbon nitride (g-C₃N₄) and related nitrogen-rich materials are of significant interest for their applications in catalysis and photocatalysis. mdpi.com These materials are typically synthesized via the thermal polycondensation of nitrogen-rich precursors like melamine, dicyandiamide, or urea. mdpi.comnih.gov While not a conventional precursor, this compound represents a potential, alternative building block for creating novel nitrogen-doped carbon frameworks.

The incorporation of intact pyridine rings into a carbon matrix could introduce unique electronic structures and basic sites, potentially enhancing catalytic activity. Research into carbon nitride materials has explored modifying the C/N ratio and introducing different nitrogen-containing heterocycles, such as triazines and tetrazines, to tune the material's properties. nih.govresearchgate.net The use of pyridine-based precursors like 2,4-dibromopyridine could offer a pathway to materials with a defined arrangement of nitrogen atoms, differing from the heptazine units typical of g-C₃N₄. This approach could lead to new materials with tailored surface basicity and electronic band structures for applications in organocatalysis and photocatalytic hydrogen evolution. mdpi.comnih.gov

Application in the Production of Dyes and Pigments

2,4-Dibromopyridine is a valuable intermediate in the synthesis of dyes and pigments, where it contributes to the final color properties of the products. chemimpex.com The pyridine heterocycle can be a core component of a chromophore, and the bromo-substituents provide reactive handles for building larger, more complex dye molecules through cross-coupling chemistry.

For instance, palladium-catalyzed coupling reactions on dihalopyridines have been used to synthesize 2,4-diaryl pyridines that exhibit significant and useful photophysical properties, making them suitable as fluorescent dyes for applications such as live-cell imaging. acs.org Furthermore, the fundamental reactions used to functionalize 2,4-dibromopyridine, such as the Suzuki-Miyaura coupling, are also central to the synthesis of high-performance pigments like diketopyrrolo chemimpex.comnih.govpyrroles (DPP). nih.govmdpi.com The versatility of 2,4-dibromopyridine as a scaffold allows for the creation of a diverse range of dye structures with tailored absorption and emission spectra.

Derivatives and Ligand Development from 2,4 Dibromopyridine Hydrobromide Scaffolds

Synthesis of Substituted Bipyridine Derivatives

The construction of bipyridine systems is of significant interest due to their prevalence in functional materials and as ligands in catalysis. mdpi.compreprints.org 2,4-Dibromopyridine (B189624) hydrobromide provides a key starting point for accessing these important molecular structures.

The inherent difference in reactivity between the bromine atoms at the 2- and 4-positions of the pyridine (B92270) ring is a critical feature that enables regioselective reactions. The bromine at the 4-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the 2-position. This differential reactivity allows for controlled mono-substitution at the C4 position while leaving the C2-bromo group intact for subsequent transformations. semanticscholar.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are particularly effective for the regioselective functionalization of 2,4-dibromopyridine. semanticscholar.orgmdpi.compreprints.org By carefully selecting the reaction conditions, including the catalyst, ligands, and base, it is possible to achieve high yields of 4-substituted-2-bromopyridines. These monosubstituted intermediates are then available for a second coupling reaction at the C2 position to generate unsymmetrically disubstituted pyridines. researchgate.net

Conversely, conditions can be tailored to promote disubstitution, where both bromine atoms react, often with the same coupling partner, to yield symmetrically 2,4-disubstituted pyridines. The ability to perform both mono- and disubstitution reactions with high regioselectivity makes 2,4-dibromopyridine a powerful building block for generating a library of substituted pyridine derivatives. researchgate.net

Table 1: Regioselective Reactions of 2,4-Dibromopyridine

Reaction TypePosition(s) SubstitutedKey ConditionsProduct Type
Suzuki CouplingC4Pd catalyst, boronic acid4-Aryl-2-bromopyridine
Stille CouplingC4Pd catalyst, organostannane4-Substituted-2-bromopyridine
Suzuki CouplingC2 and C4Excess boronic acid, stronger conditions2,4-Diarylpyridine
Buchwald-Hartwig AminationC4Pd catalyst, amine4-Amino-2-bromopyridine

The synthesis of biaryl compounds, which contain two directly connected aromatic rings, is a significant area of organic chemistry with applications in pharmaceuticals and materials science. nih.govnih.govmanchester.ac.uk 2,4-Dibromopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions to form biaryl systems. The Suzuki coupling, in particular, has been widely employed for this purpose, reacting 2,4-dibromopyridine with various arylboronic acids.

Research has demonstrated the efficient synthesis of a variety of mono- and diaryl pyridines from 2,4-dibromopyridine in high yields. researchgate.net A one-pot strategy has also been developed for the straightforward synthesis of both symmetrical and unsymmetrical diarylpyridines, further highlighting the utility of this scaffold. researchgate.net

Development of Functionalized Pyridine Ligands in Coordination Chemistry

Functionalized pyridine ligands are essential components in the field of coordination chemistry, influencing the electronic properties, reactivity, and catalytic activity of metal complexes. mdpi.compreprints.org 2,4-Dibromopyridine hydrobromide serves as a valuable precursor for the synthesis of a wide range of such ligands.

Bipyridine ligands with electron-withdrawing substituents are highly sought after for their ability to form stable complexes with a variety of metal ions. These electron-deficient bipyridine cores can significantly impact the photophysical and electrochemical properties of the resulting metal complexes. nih.gov The bromine atoms in 2,4-dibromopyridine are electron-withdrawing, making it a suitable starting point for creating even more electron-deficient systems through further chemical modification.

For instance, the bromine atoms can be replaced with other electron-withdrawing groups or used as handles to construct extended conjugated systems that enhance the electron-deficient character of the bipyridine core. These tailored ligands are crucial in the development of photosensitizers for applications such as dye-sensitized solar cells (DSSCs) and in the design of luminescent materials.

The development of chiral ligands is of paramount importance for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. nih.govutexas.edu While direct applications of this compound in the synthesis of well-known chiral ligands are not extensively documented in the provided context, the principles of its reactivity lend themselves to such applications.

The regioselective functionalization of the 2,4-dibromopyridine scaffold allows for the introduction of chiral auxiliaries or the construction of inherently chiral bipyridine structures. For example, coupling with a chiral boronic acid or the introduction of a chiral substituent via a nucleophilic substitution reaction could lead to the formation of novel chiral pyridine-based ligands. These ligands could then be employed in a variety of enantioselective transformations. researchgate.net

Table 2: Potential Chiral Ligand Synthesis Strategies from 2,4-Dibromopyridine

StrategyDescriptionPotential Application
Chiral Cross-CouplingSuzuki or other cross-coupling with a chiral coupling partner.Asymmetric Catalysis
Chiral Auxiliary IntroductionNucleophilic substitution with a chiral amine or alcohol.Asymmetric Synthesis
Atropisomeric Bipyridine SynthesisSterically hindered groups introduced at the 2- and 2'-positions to create a chiral axis.Enantioselective Metal Catalysis

Elaboration into Novel Pyridine-Containing Scaffolds

The versatility of this compound extends beyond the synthesis of simple substituted pyridines and bipyridines. It serves as a key intermediate for the elaboration into more complex and novel pyridine-containing scaffolds. semanticscholar.orgnih.gov The two bromine atoms provide orthogonal handles for a wide range of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions.

This allows for the construction of fused pyridine systems, macrocyclic structures incorporating pyridine units, and complex polycyclic aromatic compounds. For example, intramolecular coupling reactions can be designed to form new rings, leading to rigid and well-defined molecular architectures with potential applications in supramolecular chemistry and materials science. semanticscholar.orgresearchgate.net The ability to build upon the 2,4-dibromopyridine core in a controlled and stepwise manner opens up a vast chemical space for the discovery of new functional molecules. nih.gov

Synthesis of Helical Peptide Mimetics

The α-helix is a fundamental secondary structure in proteins, playing a critical role in mediating protein-protein interactions. The development of small molecules that can mimic the spatial arrangement of key amino acid side chains on an α-helix, known as α-helix mimetics, is a significant area of research in drug discovery. Phenylpyridal and phenyldipyridal-based scaffolds have emerged as promising candidates for novel helical peptide mimetics. nih.gov The synthesis of these scaffolds often relies on the strategic use of substituted pyridines, which can be derived from precursors like 2,4-dibromopyridine.

The construction of these complex mimetics typically involves a convergent synthetic approach where functionalized pyridine rings are coupled with other aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are instrumental in this process. nih.gov For instance, a 2,4-dihalopyridine can undergo selective cross-coupling at one of the halogenated positions, followed by further functionalization and subsequent coupling at the second position. This stepwise approach allows for the precise installation of various side chains that mimic the residues of an α-helix.

A general synthetic strategy might involve the initial protection of one of the bromine atoms of 2,4-dibromopyridine or its conversion to a less reactive group. The remaining bromine atom can then participate in a Suzuki coupling with a suitable boronic acid or ester. Following this, the second bromine atom can be activated or deprotected for a subsequent coupling reaction with a different partner. This modular approach provides a high degree of flexibility, allowing for the synthesis of a library of ter-aryl or bi-aryl compounds with diverse side-chain functionalities, crucial for exploring structure-activity relationships in the development of new therapeutics that target protein-protein interactions. nih.govmdpi.com

Table 1: Key Reactions in the Synthesis of Helical Peptide Mimetics from Dihalopyridine Scaffolds

Reaction TypeReagents and ConditionsPurpose
Suzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/esterForms a new C-C bond by coupling the pyridine ring with another aromatic or alkyl group.
Stille CouplingPd catalyst, organostannane reagentAn alternative to Suzuki coupling for C-C bond formation.
Protection/DeprotectionVarious protecting groups (e.g., for hydroxyl or amino functionalities)To selectively react at specific positions on the scaffold and intermediates.
Functional Group InterconversionStandard organic transformationsTo introduce or modify side chains that mimic amino acid residues.

Design and Preparation of Imaging Probes for Neurological Studies

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in the brain. The development of novel PET radioligands is crucial for studying neurological disorders like Alzheimer's disease, Parkinson's disease, and conditions involving demyelination. nih.govdovepress.com Substituted pyridines are common structural motifs in many successful PET tracers due to their ability to cross the blood-brain barrier and bind to specific targets in the central nervous system.

While a direct synthesis of a neurological imaging probe from this compound is not explicitly detailed in the provided context, the principles of PET ligand design and the versatility of dihalopyridines as synthetic precursors allow for a plausible synthetic pathway. The development of a PET tracer often involves the introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into a molecule that has high affinity and selectivity for a specific neurological target, such as a receptor, enzyme, or protein aggregate. dovepress.comnih.gov

A synthetic route could commence with the selective functionalization of 2,4-dibromopyridine. For example, one bromine atom could be displaced by a nucleophile or used in a cross-coupling reaction to introduce a moiety that directs the molecule to the desired neurological target. The remaining bromine atom can then be utilized for the introduction of the radionuclide or a precursor for radiolabeling. For instance, it could be converted to a leaving group suitable for nucleophilic substitution with [¹⁸F]fluoride or a precursor for a palladium-mediated ¹¹C-carbonylation or ¹¹C-methylation reaction. The ability to perform regioselective reactions on the 2,4-dibromopyridine scaffold is key to successfully synthesizing a potent and specific PET imaging probe.

Table 2: General Steps in the Development of Pyridine-Based PET Probes

StepDescriptionKey Considerations
Scaffold Synthesis Construction of the core molecular structure with appropriate functionality for target binding.Blood-brain barrier permeability, metabolic stability, and affinity for the neurological target.
Precursor Synthesis Introduction of a suitable leaving group or reactive site for radiolabeling.The precursor must be stable under storage conditions and reactive under radiolabeling conditions.
Radiolabeling Incorporation of the positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F).High radiochemical yield, purity, and specific activity are required.
In Vitro and In Vivo Evaluation Testing the probe's binding affinity, selectivity, and imaging characteristics in biological systems.Assessment of brain uptake, target engagement, and clearance properties.

Derivatization to Diaminopyrimidine Analogues

Diaminopyrimidine derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer properties. nih.govresearchgate.netnih.gov The 2,4-diaminopyrimidine (B92962) core is a key structural feature in many therapeutic agents. The synthesis of these analogues can be achieved from various starting materials, including halopyrimidines.

The conversion of 2,4-dibromopyridine to a 2,4-diaminopyrimidine analogue represents a viable synthetic transformation. Although the direct reaction with guanidine (B92328) is one approach, a more common and often higher-yielding method involves the sequential displacement of the halide atoms with ammonia (B1221849) or protected amine equivalents. For instance, the reaction of a 2,4-dihalopyrimidine with ammonia under elevated temperature and pressure can lead to the formation of the corresponding 2,4-diaminopyrimidine. google.com

A plausible synthetic route starting from 2,4-dibromopyridine would involve a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the two bromine atoms can be different, allowing for a stepwise substitution. For example, reaction with one equivalent of an amine nucleophile under controlled conditions might selectively replace one bromine atom. Subsequent reaction with a second amine (which could be the same or different) would then replace the second bromine, leading to the desired symmetrically or unsymmetrically substituted diaminopyrimidine. The use of a hydrobromide salt of the starting material would necessitate neutralization prior to or during the reaction with a basic nucleophile.

Table 3: Synthetic Approaches to 2,4-Diaminopyrimidines from Halopyrimidines

Starting MaterialReagentsProductReference
2-Amino-4-chloropyrimidineAmmonia, Methanol, Heat2,4-Diaminopyrimidine google.com
2,4-Dichloro-5-fluoropyrimidineAminesSubstituted 2,4-Diaminopyrimidines researchgate.net
2,4-Dihalopyrimidine (general)Guanidine2,4-DiaminopyrimidineInferred

Generation of Unsymmetrical Substituted Pyridine N-Oxide Derivatives

Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. chemrxiv.org The generation of unsymmetrically substituted pyridine N-oxide derivatives from a symmetrically substituted starting material like 2,4-dibromopyridine requires a method for regioselective functionalization.

The synthesis would begin with the oxidation of 2,4-dibromopyridine to form 2,4-dibromopyridine N-oxide. This can typically be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. Once the N-oxide is formed, the two bromine atoms are no longer in equivalent chemical environments due to the influence of the N-oxide group. This difference in reactivity can be exploited for selective substitution.

For example, a nucleophilic aromatic substitution reaction on 2,4-dibromopyridine N-oxide might show a preference for reaction at the 4-position over the 2-position, or vice versa, depending on the reaction conditions and the nature of the nucleophile. By carefully controlling the stoichiometry and reaction conditions, it is possible to replace one of the bromine atoms selectively. The resulting monosubstituted bromopyridine N-oxide can then be subjected to a second, different substitution or coupling reaction at the remaining bromine position, leading to the formation of an unsymmetrically disubstituted pyridine N-oxide. The N-oxide group can then be retained as a key feature of the final molecule or removed by reduction (deoxygenation) to yield the corresponding unsymmetrically substituted pyridine.

Table 4: Key Steps in the Synthesis of Unsymmetrical Pyridine N-Oxide Derivatives from 2,4-Dibromopyridine

StepReactionPurpose
1. Oxidation Reaction of 2,4-dibromopyridine with an oxidizing agent (e.g., m-CPBA).Formation of 2,4-dibromopyridine N-oxide.
2. Regioselective Functionalization Controlled reaction of the N-oxide with a nucleophile or in a cross-coupling reaction.Selective replacement of one bromine atom to create a monosubstituted intermediate.
3. Second Functionalization Reaction of the monosubstituted intermediate at the remaining bromine position.Introduction of a second, different substituent to yield the unsymmetrical product.
4. (Optional) Deoxygenation Reduction of the N-oxide to the corresponding pyridine.To obtain the final unsymmetrically substituted pyridine derivative if desired.

Advanced Spectroscopic and Computational Studies of 2,4 Dibromopyridine Hydrobromide

Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic methods are indispensable tools in modern chemistry, offering a window into the molecular world. For a compound like 2,4-dibromopyridine (B189624) hydrobromide, a combination of techniques is employed to gain a comprehensive understanding of its structure and properties in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and environment of each atom can be deduced.

For 2,4-dibromopyridine, the hydrobromide salt formation, which involves the protonation of the nitrogen atom, significantly influences the electronic environment of the pyridine (B92270) ring. This protonation leads to a general downfield shift of the proton signals in the ¹H NMR spectrum compared to the free base, due to the increased deshielding effect of the positively charged pyridinium (B92312) ring.

In the hydrobromide salt, the N-H proton would appear as a broad singlet, and the chemical shifts of the ring protons (H-3, H-5, and H-6) would be expected to shift further downfield. The coupling constants, which are a measure of the interaction between neighboring protons, would likely remain similar to the free base.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the bromine atoms (C-2 and C-4) would show characteristic chemical shifts influenced by the heavy atom effect of bromine. udel.edulibretexts.orgdocbrown.info The chemical shifts of the other carbon atoms (C-3, C-5, and C-6) would also be affected by the protonation of the nitrogen atom, generally shifting downfield. udel.edulibretexts.orgdocbrown.info The electronegativity of the attached atoms and the hybridization of the carbon atoms are the primary factors determining the chemical shifts. udel.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for 2,4-Dibromopyridine Hydrobromide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-3Downfield shift from free base-
H-5Downfield shift from free base-
H-6Downfield shift from free base-
N-HBroad, downfield-
C-2Affected by bromine and protonationAffected by bromine and protonation
C-3Downfield shift from free baseDownfield shift from free base
C-4Affected by bromine and protonationAffected by bromine and protonation
C-5Downfield shift from free baseDownfield shift from free base
C-6Downfield shift from free baseDownfield shift from free base

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The presence of two bromine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.gov

Consequently, the molecular ion peak (M⁺) of a compound containing two bromine atoms will be accompanied by an M+2 peak (one ⁸¹Br) and an M+4 peak (two ⁸¹Br) with a characteristic intensity ratio of approximately 1:2:1. researchgate.net This isotopic signature is a powerful tool for identifying the presence and number of bromine atoms in a molecule.

The fragmentation of this compound in the mass spectrometer would likely begin with the loss of the hydrobromide moiety (HBr) followed by fragmentation of the 2,4-dibromopyridine cation. Common fragmentation pathways for aromatic halides include the loss of a halogen atom (Br radical) or the loss of a dihalogen molecule (Br₂). nih.govchemguide.co.uk The fragmentation pattern is influenced by the substitution pattern of the bromine atoms. nih.gov

Table 2: Expected Isotopic Peaks and Major Fragments in the Mass Spectrum of 2,4-Dibromopyridine

Ion m/z (for ⁷⁹Br) Description
[C₅H₃⁷⁹Br₂N]⁺235Molecular ion
[C₅H₃⁷⁹Br⁸¹BrN]⁺237M+2 peak
[C₅H₃⁸¹Br₂N]⁺239M+4 peak
[C₅H₃⁷⁹BrN]⁺156Loss of a bromine atom
[C₅H₃N]⁺77Loss of two bromine atoms

Note: The m/z values are for the most abundant isotopes. The actual spectrum would show clusters of peaks reflecting the isotopic distribution of bromine.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.netnih.gov It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchmap.jp

For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the 2,4-dibromopyridinium cation and the position of the bromide anion. It is expected that the protonation at the nitrogen atom would lead to a slight elongation of the C-N bonds and a shortening of the C-C bonds within the pyridine ring compared to the neutral molecule.

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

Parameter Expected Value/Feature
Crystal SystemLikely monoclinic or orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
N-H···Br Hydrogen BondPresent and a key feature of the packing
C-H···Br InteractionsLikely to be present
π-π StackingPossible between pyridinium rings
C-Br Bond Lengths~1.85 - 1.90 Å
Pyridinium RingPlanar

Note: This table presents expected features based on the analysis of similar known crystal structures of pyridinium bromide salts, as specific data for this compound was not found.

Surface-Sensitive Spectroscopies (RAIRS, XPS, NEXAFS) for Adsorption and Surface Reactivity

Surface-sensitive spectroscopies are crucial for understanding the behavior of molecules at interfaces, which is relevant for applications in catalysis, corrosion inhibition, and molecular electronics.

Reflection-Absorption Infrared Spectroscopy (RAIRS) provides information about the vibrational modes of molecules adsorbed on a metal surface. The surface selection rule in RAIRS dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are strongly observed. This allows for the determination of the orientation of the adsorbed molecule. For this compound adsorbed on a surface like gold, RAIRS could distinguish between a flat-lying orientation (π-bonded to the surface) and a vertical or tilted orientation (N-bonded or Br-bonded to the surface). researchgate.netdtic.mil Studies on pyridine adsorption on gold surfaces have shown that the orientation can be potential-dependent, with vertical orientation through the nitrogen atom being common. dtic.mil

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For this compound, XPS would provide the binding energies of the C 1s, N 1s, and Br 3d core levels. researchgate.net Chemical shifts in these binding energies would indicate the chemical environment of each element, for example, distinguishing between the pyridinium nitrogen and other nitrogen species, and providing information about the interaction of the molecule with the surface. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the orientation and electronic structure of unoccupied molecular orbitals. kit.edustanford.edu By analyzing the angular dependence of the absorption of polarized X-rays, the orientation of specific molecular orbitals, such as the π* orbitals of the pyridine ring, can be determined. aps.orgacs.org This would allow for a precise determination of the tilt angle of the pyridine ring with respect to the surface. kit.eduaps.org

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical framework to complement experimental findings and to predict the properties of molecules.

Density Functional Theory (DFT) for Electronic Structure, Bond Energetics, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of this compound.

An optimized geometry of the 2,4-dibromopyridinium cation can be calculated, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. The calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

Furthermore, DFT allows for the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comschrodinger.comyoutube.com The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides information about the chemical reactivity and kinetic stability of the molecule. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. For the 2,4-dibromopyridinium cation, the distribution of the HOMO and LUMO densities would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 4: Information Obtainable from DFT Calculations on 2,4-Dibromopyridinium Cation

Calculated Property Significance
Optimized GeometryPrediction of bond lengths and angles.
Vibrational FrequenciesAid in the interpretation of IR and Raman spectra.
HOMO EnergyIndication of electron-donating ability.
LUMO EnergyIndication of electron-accepting ability.
HOMO-LUMO GapIndicator of chemical reactivity and stability.
Molecular Electrostatic PotentialPrediction of sites for electrophilic and nucleophilic attack.

Development of Reactivity Models for Catalytic Cross-Coupling Reactions

The development of predictive reactivity models for catalytic cross-coupling reactions involving 2,4-dibromopyridine is crucial for controlling reaction selectivity and optimizing synthetic outcomes. Computational studies have been instrumental in understanding the nuanced factors that govern which of the two bromine atoms—at the C2 or C4 position—participates in the reaction.

A significant challenge in the functionalization of 2,4-dihalopyridines is achieving site-selectivity. acs.org Typically, in Suzuki-Miyaura cross-coupling reactions using standard mononuclear palladium catalysts, arylation occurs preferentially at the C2 position. This selectivity is attributed to the intrinsic electronic properties of the pyridine ring, where the nitrogen atom exerts a strong electron-withdrawing effect, making the C2 position more electrophilic and thus more susceptible to oxidative addition, the initial step in many cross-coupling catalytic cycles. researchgate.netwikipedia.orgwikipedia.org

However, recent research has demonstrated that this inherent selectivity can be overturned by carefully manipulating the catalytic system. Computational and experimental studies have revealed that the speciation of the palladium catalyst is a determining factor in directing the reaction to the C4 position. acs.org By employing conditions that favor the in operando formation of palladium nanoparticles (PdNPs) over mononuclear palladium complexes, a reversal of selectivity is achieved. These conditions often involve using a high ratio of palladium to a phosphine (B1218219) ligand and the inclusion of additive salts like tetra-n-octylammonium bromide (n-Oct₄NBr). acs.org

Reactivity models based on these findings correlate catalyst structure with reaction outcome. Mononuclear palladium species are modeled to favor C2 coupling, whereas palladium nanoparticles, stabilized by additives, are modeled to selectively catalyze C4 coupling. These models highlight that site-selectivity is not merely a function of the substrate's inherent properties but is dynamically controlled by the active catalyst form. acs.org

Table 1: Catalyst-Dependent Site-Selectivity in Suzuki-Miyaura Cross-Coupling of 2,4-Dibromopyridine This table illustrates the influence of different palladium catalyst systems on the site-selectivity of the cross-coupling reaction.

Catalyst System Predominant Product Key Conditions Probable Active Species Reference
Pd(OAc)₂ / PPh₃ C2-Arylation Low Pd:Ligand Ratio Mononuclear Pd Complex acs.org
Pd(OAc)₂ / PPh₃ + n-Oct₄NBr C4-Arylation High Pd:Ligand Ratio, Additive Salt Pd Nanoparticles (PdNPs) acs.org

These models are critical for synthetic chemists, providing a predictive framework for accessing either the C2- or C4-functionalized pyridine scaffold from the same 2,4-dibromopyridine precursor by selecting the appropriate catalytic conditions. acs.orgchemimpex.com

Theoretical Analysis of Non-Covalent Interactions (e.g., C-H···N, Br···Br, π-π Stacking)

The solid-state structure, and therefore the physical properties, of this compound are heavily influenced by a network of non-covalent interactions. Theoretical analysis using quantum chemical methods is essential for characterizing and quantifying these weak forces. jussieu.frnih.gov

C-H···N and other Hydrogen Bonds: In the hydrobromide salt, the pyridine nitrogen is protonated, forming a pyridinium cation. This fundamentally alters the hydrogen bonding landscape compared to the free base. The primary hydrogen bond donor becomes the N-H group, which can form strong interactions with bromide anions (N-H⁺···Br⁻). Additionally, the activated C-H bonds of the pyridine ring can act as weak hydrogen bond donors, forming C-H···Br interactions. In crystals of related halogenated pyridines, various hydrogen bonds, including those of a mixed N–H···π/N–H···N character, have been observed and analyzed computationally. mdpi.com

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. Computational studies on pyridine dimers have extensively modeled the geometries and energetics of these interactions. researchgate.netnih.gov Several arrangements are possible, including:

Sandwich: Rings are parallel and directly on top of each other.

Parallel-displaced: Rings are parallel but shifted relative to one another.

T-shaped: The edge of one ring points towards the face of another.

Ab initio calculations have shown that for pyridine dimers, the antiparallel-displaced geometry is often the most stable, with significant binding energies. researchgate.net The presence of two bromine substituents and the positive charge on the ring in this compound will modulate these interactions by altering the quadrupole moment and electron density of the π-system.

Table 2: Calculated Binding Energies for Different Pyridine Dimer Geometries This table presents theoretical binding energies for various configurations of pyridine dimers, providing insight into the nature of π-π stacking interactions. The values are indicative of the types of forces at play in the crystal lattice of pyridine derivatives.

Dimer Geometry Calculation Method Binding Energy (kcal/mol) Reference
Parallel-Sandwich MP2/6-311++G** 1.53 researchgate.net
Antiparallel-Sandwich MP2/6-311++G** 3.05 researchgate.net
Parallel-Displaced MP2/6-311++G** 2.39 researchgate.net
Antiparallel-Displaced MP2/6-311++G** 3.97 researchgate.net
T-up MP2/6-311++G** 1.91 researchgate.net
T-down MP2/6-311++G** 1.47 researchgate.net

A comprehensive theoretical analysis combines these individual interactions to build a complete picture of the crystal lattice energy, helping to explain the observed crystal structure and polymorphism of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dibromopyridine hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of pyridine derivatives. For example, bromination of 2,4-dimethylpyridine using N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in solvents like CCl₄ under reflux . Optimization includes adjusting stoichiometry (e.g., excess Br₂), temperature control (70–90°C), and reaction time (12–24 hours) to maximize yield and minimize side products like 2,5-dibromopyridine. Purification via recrystallization or column chromatography is critical .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substitution patterns; bromine atoms deshield adjacent protons (e.g., δ ~8.5 ppm for pyridine ring protons) .
  • X-ray Crystallography : Determines molecular geometry and confirms regioselectivity. For example, bond angles and Br···Br distances validate steric and electronic effects .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (236.89 g/mol) and isotopic patterns .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Fractional recrystallization using ethanol/water mixtures removes unreacted starting materials. For complex mixtures, silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) resolves isomers (e.g., 2,4- vs. 2,5-dibromopyridine). Purity is verified via HPLC (>98% by GC) .

Advanced Research Questions

Q. How can regioselectivity be controlled in substitution reactions involving this compound?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, palladium-catalyzed reactions (e.g., Suzuki coupling) preferentially substitute the 4-bromo group due to lower steric hindrance. Using ligands like Xantphos enhances selectivity at the 2-position . Computational modeling (DFT) predicts activation energies for substitution pathways, guiding catalyst design .

Q. What strategies resolve contradictions in reaction outcomes when using this compound as a precursor?

  • Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic analysis includes:

  • Kinetic Studies : Varying temperature and monitoring intermediates via in-situ IR.
  • Isotopic Labeling : Tracing bromine migration using ⁸¹Br isotopes.
  • Byproduct Identification : GC-MS or LC-MS detects side products (e.g., dehalogenated pyridines), informing mechanistic adjustments .

Q. Which catalytic systems are effective for cross-coupling reactions with this compound?

  • Methodological Answer :

  • Palladium Catalysts : [(Xantphos)Pd(3-py)(Br)] achieves >80% yield in difluoromethylthiolation at the 2-position .
  • Nickel Complexes : Bidentate P,N ligands enable selective oligomerization of ethylene, retaining bromine functionality for downstream reactions .

Q. How do mechanistic studies explain the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : The bromine atoms act as leaving groups, with the 4-position more reactive due to lower steric hindrance. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic effects. For example, σ⁻ values correlate with nucleophile strength (e.g., amines vs. thiols) .

Q. What advanced analytical techniques ensure high purity and stability of this compound in long-term storage?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (>200°C).
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity; storage under argon prevents hydrolysis.
  • Stability-Indicating HPLC : Detects degradation products (e.g., hydrobromic acid release) under accelerated conditions (40°C/75% RH) .

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Reactant of Route 1
2,4-Dibromopyridine hydrobromide
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Reactant of Route 2
2,4-Dibromopyridine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.